molecular formula C24H32N2O6S3 B11214030 3,3'-sulfonylbis(N-cyclohexylbenzenesulfonamide)

3,3'-sulfonylbis(N-cyclohexylbenzenesulfonamide)

Cat. No.: B11214030
M. Wt: 540.7 g/mol
InChI Key: DTMNIAWBPMUJRY-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-3-[3-(CYCLOHEXYLSULFAMOYL)BENZENESULFONYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structure, which includes multiple sulfonamide groups and cyclohexyl rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-3-[3-(CYCLOHEXYLSULFAMOYL)BENZENESULFONYL]BENZENE-1-SULFONAMIDE typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of benzenesulfonyl chloride with cyclohexylamine in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-3-[3-(CYCLOHEXYLSULFAMOYL)BENZENESULFONYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-CYCLOHEXYL-3-[3-(CYCLOHEXYLSULFAMOYL)BENZENESULFONYL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-3-[3-(CYCLOHEXYLSULFAMOYL)BENZENESULFONYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. For instance, they can inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, thereby exerting antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a single sulfonamide group attached to an aniline ring.

    Sulfamethoxazole: A widely used antibiotic with a sulfonamide group attached to a heterocyclic ring.

    Hydrochlorothiazide: A diuretic that contains both acyclic and cyclic sulfonamide groups.

Uniqueness

Its complex structure allows for diverse reactivity and functionality compared to simpler sulfonamides .

Properties

Molecular Formula

C24H32N2O6S3

Molecular Weight

540.7 g/mol

IUPAC Name

N-cyclohexyl-3-[3-(cyclohexylsulfamoyl)phenyl]sulfonylbenzenesulfonamide

InChI

InChI=1S/C24H32N2O6S3/c27-33(28,21-13-7-15-23(17-21)34(29,30)25-19-9-3-1-4-10-19)22-14-8-16-24(18-22)35(31,32)26-20-11-5-2-6-12-20/h7-8,13-20,25-26H,1-6,9-12H2

InChI Key

DTMNIAWBPMUJRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=CC=C3)S(=O)(=O)NC4CCCCC4

Origin of Product

United States

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